![molecular formula C19H20N2S B1504141 (2S,3R)-3,4-Dihidro-3-isopropil-2-fenil-2H-pirimido[2,1-b]benzotiazol CAS No. 1203507-02-1](/img/structure/B1504141.png)

(2S,3R)-3,4-Dihidro-3-isopropil-2-fenil-2H-pirimido[2,1-b]benzotiazol

Descripción general

Descripción

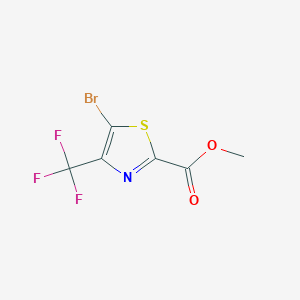

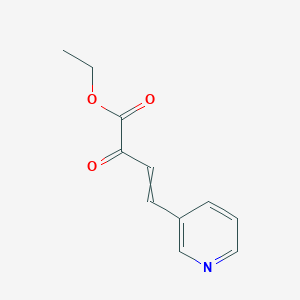

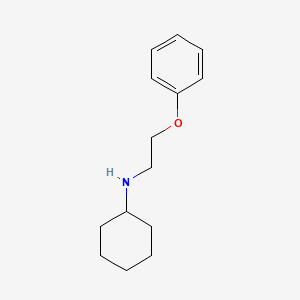

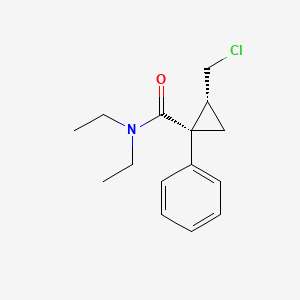

“(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole” is a chemical compound with the CAS Number: 1203507-02-1 . It has a molecular weight of 308.45 . It is also known by the synonym (+)-HyperBTM, HBTM-2.1 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, benzothiazoles in general can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .

Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto ha sido ampliamente explorado en el ámbito de la síntesis orgánica . Su estructura única permite interacciones con diversas moléculas, culminando en una gama de reacciones químicas . Específicamente, se hipotetiza que la interacción de (+)-HyperBTM con las moléculas da lugar a la formación de nuevos compuestos .

Producción farmacéutica

En el campo de la producción farmacéutica, (+)-HyperBTM ha mostrado potencial como reactivo . Sirve como un componente crucial en la síntesis de varios compuestos orgánicos, aumentando su importancia en la comunidad científica .

Aplicaciones de imagenología

Las propiedades fluorescentes de (+)-HyperBTM lo han convertido en un tema de interés para las aplicaciones de imagenología . Actúa como una valiosa sonda, contribuyendo a su posible impacto en el panorama científico .

Catalizador

El compuesto también ha mostrado potencial como catalizador en diversas reacciones químicas . Esto es particularmente útil para acelerar los procesos químicos y mejorar la eficiencia .

Compuestos antituberculosos

Se han destacado los recientes avances en la síntesis de nuevos compuestos antituberculosos basados en benzotiazol . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar . La mejor potencia de inhibición se encontró en los nuevos derivados de benzotiazol contra M. tuberculosis .

Estudios de acoplamiento molecular

Se han discutido las relaciones estructura-actividad de los nuevos derivados de benzotiazol junto con los estudios de acoplamiento molecular de compuestos seleccionados contra el objetivo DprE1 en busca de un potente inhibidor con actividad antituberculosa mejorada .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mecanismo De Acción

Target of Action

It is known that the compound has been extensively explored in the realms of organic synthesis and pharmaceutical production .

Mode of Action

Its distinct structure enables interactions with diverse molecules, culminating in a range of chemical reactions . It is hypothesized that the compound’s interaction with molecules gives rise to the formation of novel compounds .

Análisis Bioquímico

Biochemical Properties

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the apoptotic pathway, such as BCL-2 family proteins, which are key regulators of apoptosis . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting or activating their function. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Cellular Effects

The effects of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins . Additionally, it has been shown to affect the phosphorylation levels of key signaling molecules, thereby altering cell cycle progression and metabolic activities . These cellular effects highlight the potential of this compound in cancer therapy and other biomedical applications.

Molecular Mechanism

At the molecular level, (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For instance, it has been shown to bind to the BCL-2 family of proteins, inhibiting their anti-apoptotic function and promoting apoptosis in cancer cells . Additionally, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins. These molecular mechanisms provide insights into how this compound can be used to develop targeted therapies for various diseases.

Temporal Effects in Laboratory Settings

The temporal effects of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit changes in stability and degradation, which can influence its long-term effects on cellular function. In in vitro studies, it has been shown to maintain its activity for extended periods, making it suitable for long-term experiments . In in vivo studies, the compound’s stability may be affected by various factors, such as metabolic degradation and interaction with other biomolecules . Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as liver damage and other adverse reactions . These dosage effects highlight the importance of determining the optimal dose for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, such as the mitochondria and nucleus, where it exerts its effects . Understanding the transport and distribution mechanisms of this compound can help optimize its delivery and targeting in therapeutic applications.

Subcellular Localization

The subcellular localization of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is essential for its activity and function. This compound has been shown to localize in various subcellular compartments, including the mitochondria, nucleus, and cytoplasm . Its localization is often mediated by targeting signals and post-translational modifications that direct it to specific organelles. For example, its accumulation in the mitochondria can promote apoptosis by disrupting mitochondrial function and inducing the release of pro-apoptotic factors . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

(2S,3R)-2-phenyl-3-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-13(2)15-12-21-16-10-6-7-11-17(16)22-19(21)20-18(15)14-8-4-3-5-9-14/h3-11,13,15,18H,12H2,1-2H3/t15-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBRMANNSNGNFS-MAUKXSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN2C3=CC=CC=C3SC2=N[C@@H]1C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)